molecular formula C8H12O2 B13408728 3,4-Dimethyl-3-cyclopentene-1-carboxylic Acid CAS No. 768-38-7

3,4-Dimethyl-3-cyclopentene-1-carboxylic Acid

Cat. No.: B13408728
CAS No.: 768-38-7
M. Wt: 140.18 g/mol
InChI Key: ULFSQDJQQLJTSF-UHFFFAOYSA-N
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Description

3,4-Dimethyl-3-cyclopentene-1-carboxylic Acid is an organic compound with the molecular formula C8H12O2 It is a derivative of cyclopentene, featuring two methyl groups at the 3 and 4 positions and a carboxylic acid group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-3-cyclopentene-1-carboxylic Acid typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These can include the use of palladium-catalyzed hydrocarboxylation of cyclopentene, which allows for the direct introduction of the carboxylic acid group . This method is advantageous due to its scalability and the relatively mild reaction conditions required.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethyl-3-cyclopentene-1-carboxylic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

3,4-Dimethyl-3-cyclopentene-1-carboxylic Acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,4-Dimethyl-3-cyclopentene-1-carboxylic Acid exerts its effects involves interactions with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function. The methyl groups may also affect the compound’s overall reactivity and binding properties .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both methyl groups and a carboxylic acid group, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.

Properties

CAS No.

768-38-7

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

3,4-dimethylcyclopent-3-ene-1-carboxylic acid

InChI

InChI=1S/C8H12O2/c1-5-3-7(8(9)10)4-6(5)2/h7H,3-4H2,1-2H3,(H,9,10)

InChI Key

ULFSQDJQQLJTSF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC(C1)C(=O)O)C

Origin of Product

United States

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